N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that features a combination of furan, thiophene, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents tailored for the reaction conditions and the implementation of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Thiophene Derivatives: Compounds with the thiophene ring, such as thiophene-2-carboxylic acid.
Quinoline Derivatives: Compounds featuring the quinoline structure, such as quinoline-2-carboxylic acid.
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is unique due to its combination of furan, thiophene, and quinoline moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-23(30,19-7-3-11-31-19)14-24-20(27)21(28)25-16-8-9-17-15(13-16)5-2-10-26(17)22(29)18-6-4-12-32-18/h3-4,6-9,11-13,30H,2,5,10,14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVPWNDWLDOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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